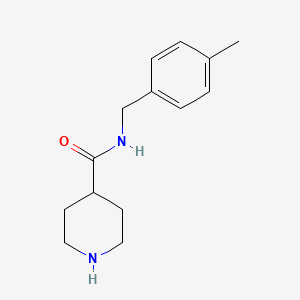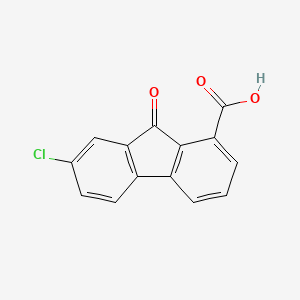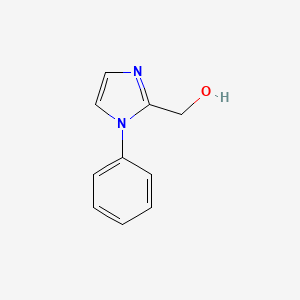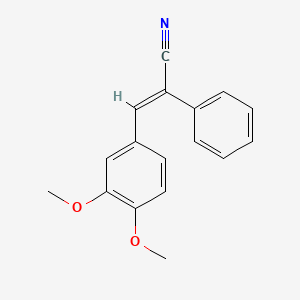
N-(4-methylbenzyl)piperidine-4-carboxamide
描述
作用机制
Target of Action
The primary target of N-(4-methylbenzyl)piperidine-4-carboxamide is the DNA gyrase enzyme . This enzyme is crucial for DNA replication, transcription, and repair, making it a significant target for this compound .
Mode of Action
This compound: interacts with its target, the DNA gyrase, by inhibiting its function . This inhibition prevents the enzyme from carrying out its role in DNA replication, transcription, and repair .
Biochemical Pathways
The inhibition of DNA gyrase by This compound affects the DNA replication pathway . This disruption leads to the prevention of DNA replication, transcription, and repair, which are essential processes for cell survival and proliferation .
Result of Action
The result of This compound ’s action is the inhibition of DNA replication, transcription, and repair . This inhibition can lead to cell death, as these processes are vital for cell survival and proliferation .
生化分析
Biochemical Properties
N-(4-methylbenzyl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that introduces negative supercoils into DNA, which is crucial for DNA replication and transcription. The compound interacts with the subunits of DNA gyrase, specifically gyrA and gyrB, leading to the inhibition of the enzyme’s activity. This interaction results in DNA damage, similar to the effects caused by fluoroquinolones .
Cellular Effects
This compound has been observed to exert various effects on different cell types. In Mycobacterium abscessus, the compound exhibits bactericidal and antibiofilm activities . It induces DNA damage by inhibiting DNA gyrase, leading to cell death. Additionally, the compound has been shown to activate the recA promoter, which is involved in the DNA damage response . This activation suggests that the compound influences cell signaling pathways related to DNA repair and stress responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with DNA gyrase. By binding to the gyrA and gyrB subunits, the compound inhibits the enzyme’s ability to introduce negative supercoils into DNA . This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. The compound’s mechanism of action is similar to that of fluoroquinolones, which also target DNA gyrase and cause DNA damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability in various biochemical assays, maintaining its inhibitory effects on DNA gyrase over extended periods . Spontaneous resistance to the compound can emerge, which is associated with mutations in the gyrA and gyrB genes . These mutations reduce the compound’s efficacy, highlighting the importance of monitoring resistance development in long-term studies.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed that the compound’s efficacy varies with different dosages. At lower doses, the compound effectively inhibits DNA gyrase and exhibits bactericidal activity . At higher doses, toxic effects may be observed, including potential damage to host cells. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA replication and repair. The compound interacts with DNA gyrase, an enzyme essential for maintaining DNA supercoiling . By inhibiting DNA gyrase, the compound disrupts the normal metabolic flux of DNA replication and transcription, leading to the accumulation of DNA damage. This disruption can affect overall cellular metabolism and viability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to inhibit DNA gyrase suggests that it can effectively penetrate bacterial cells and reach its target enzyme
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target enzyme, DNA gyrase. The compound’s inhibitory effects on DNA gyrase suggest that it localizes to the bacterial nucleoid, where DNA replication and transcription occur . This localization is crucial for the compound’s activity, as it allows for direct interaction with the enzyme and subsequent inhibition of its function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with 4-methylbenzyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
N-(4-methylbenzyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted piperidine derivatives.
科学研究应用
N-(4-methylbenzyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
Uniqueness
N-(4-methylbenzyl)piperidine-4-carboxamide is unique due to its specific structural features, such as the presence of a 4-methylbenzyl group attached to the piperidine ring . This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications .
属性
IUPAC Name |
N-[(4-methylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-2-4-12(5-3-11)10-16-14(17)13-6-8-15-9-7-13/h2-5,13,15H,6-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJXLBQGZILJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358274 | |
| Record name | N-(4-methylbenzyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-60-3 | |
| Record name | N-(4-methylbenzyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate](/img/structure/B1347629.png)








![2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B1347651.png)
